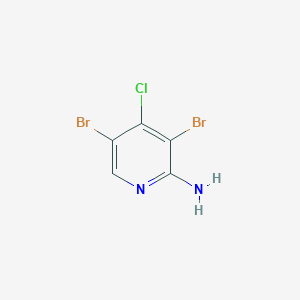

3,5-Dibromo-4-chloropyridin-2-amine

CAS No.: 1242329-23-2

Cat. No.: VC3417639

Molecular Formula: C5H3Br2ClN2

Molecular Weight: 286.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1242329-23-2 |

|---|---|

| Molecular Formula | C5H3Br2ClN2 |

| Molecular Weight | 286.35 g/mol |

| IUPAC Name | 3,5-dibromo-4-chloropyridin-2-amine |

| Standard InChI | InChI=1S/C5H3Br2ClN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) |

| Standard InChI Key | LGSFOPKQUAVZJX-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=N1)N)Br)Cl)Br |

| Canonical SMILES | C1=C(C(=C(C(=N1)N)Br)Cl)Br |

Introduction

Chemical Identity and Structural Features

3,5-Dibromo-4-chloropyridin-2-amine is a halogenated aminopyridine characterized by a pyridine ring with two bromine atoms at positions 3 and 5, a chlorine atom at position 4, and an amino group at position 2. This unique substitution pattern contributes to its value as a synthetic intermediate.

| Parameter | Value |

|---|---|

| CAS Number | 1242329-23-2 |

| Molecular Formula | C₅H₃Br₂ClN₂ |

| Molecular Weight | 286.35 g/mol |

| MDL Number | MFCD23131122 |

| IUPAC Name | 3,5-dibromo-4-chloropyridin-2-amine |

| SMILES Notation | NC1=NC=C(Br)C(Cl)=C1Br |

| European Community (EC) Number | 976-663-3 |

The compound features a heterocyclic structure with strategically positioned halogen atoms that enhance its reactivity and potential for further functionalization in synthetic applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3,5-Dibromo-4-chloropyridin-2-amine is essential for both research applications and handling considerations. The substance presents as a solid compound with specific stability requirements.

| Property | Description |

|---|---|

| Physical State | Solid |

| Color | Not specifically reported |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

| Purity | Commercial samples typically available at ≥95% |

The tri-halogenated structure, with two bromine atoms and one chlorine atom, contributes to its specific chemical properties and reactivity profile in various chemical transformations .

Comparative Analysis with Related Compounds

To better understand the position of 3,5-Dibromo-4-chloropyridin-2-amine in the landscape of halogenated aminopyridines, it is valuable to compare it with structurally similar compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Differences |

|---|---|---|---|---|

| 3,5-Dibromo-4-chloropyridin-2-amine | 1242329-23-2 | C₅H₃Br₂ClN₂ | 286.35 | Reference compound |

| 4-Amino-3,5-dichloropyridine | 22889-78-7 | C₅H₄Cl₂N₂ | 163.00 | Contains 2 chlorine atoms instead of 2 bromine and 1 chlorine; amine at position 4 |

| 3,5-Dibromo-6-chloropyridin-2-amine | 1261269-84-4 | C₅H₃Br₂ClN₂ | 286.35 | Chlorine at position 6 instead of position 4 |

These structural variations result in different physical properties. For example, 4-Amino-3,5-dichloropyridine has a melting point of 159°C, a boiling point of approximately 250.8±35.0°C, and a density of about 1.497±0.06 g/cm³ . Such comparisons provide insights into structure-property relationships within this class of compounds.

Applications in Chemical and Pharmaceutical Research

3,5-Dibromo-4-chloropyridin-2-amine serves primarily as a valuable intermediate in synthetic organic chemistry and pharmaceutical development.

Synthetic Utility

The compound's utility derives from its strategically positioned functional groups:

-

Three halogen substituents (two bromine atoms and one chlorine atom) that can participate in various coupling reactions

-

The amino group at position 2, which allows for further functionalization

These features make it an attractive building block for creating more complex molecular structures, particularly in medicinal chemistry applications .

Medicinal Chemistry Applications

In pharmaceutical research, halogenated aminopyridines have demonstrated importance as:

-

Key intermediates in drug synthesis

-

Building blocks for bioactive compounds

-

Precursors for natural product synthesis

The specific positioning of halogens in 3,5-Dibromo-4-chloropyridin-2-amine can influence:

-

Metabolic stability

-

Binding affinity to biological targets

-

Pharmacokinetic properties of resulting compounds

| Desired Concentration | Amount of Compound |

|---|---|

| 1 mg | |

| 1 mM | 3.4922 mL |

| 5 mM | 0.6984 mL |

| 10 mM | 0.3492 mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume